2-Iodo-4-methylphenol is a halogenated phenol identified as an off-flavor compound in various food products, particularly cow milk. [, ] Its presence imparts undesirable medicinal, plaster-like, or ink-like odors to food, significantly affecting its sensory quality. [, , ]
Research suggests 2-Iodo-4-methylphenol forms in the cowshed environment through the interaction of iodine-based disinfectants with p-cresol present in cow dung. [] This volatile compound then transfers to raw milk, contaminating it with the off-flavor. []
Gas chromatography coupled with olfactometry (GC-O) and mass spectrometry (GC-MS) are effective methods for identifying and quantifying 2-Iodo-4-methylphenol in milk and wine samples. [, ]
Limiting the use of iodine-based disinfectants on teats during milking and preventing their contact with cow dung can minimize 2-Iodo-4-methylphenol contamination in milk. []
2-Iodo-4-methylphenol possesses a potent odor, often described as medicinal, plaster-like, or ink-like. [, , ] In certain contexts, it can also exhibit seafood, mud, or fish-like aromas. [] The odor threshold concentration of this compound is exceptionally low, making it detectable at extremely low levels. []
Studies revealed significant variations in individual sensitivities to 2-Iodo-4-methylphenol, with some individuals exhibiting much lower odor detection thresholds. [] This suggests a bimodal distribution of sensitivity within the population. []
2-Iodo-4-methylphenol can be synthesized through several methods, primarily involving iodination processes. The most common method is the direct iodination of 2-methylphenol (also known as o-cresol) using aqueous alcohol as the solvent. The reagents typically used include sodium hypochlorite and sodium iodide, which facilitate the substitution reaction to yield 2-iodo-4-methylphenol efficiently and selectively.
In industrial settings, large-scale iodination reactions are performed under controlled conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products.
The molecular structure of 2-Iodo-4-methylphenol features a benzene ring substituted with an iodine atom at the ortho position relative to the hydroxyl group and a methyl group at the para position. This arrangement influences its chemical reactivity and physical properties.
2-Iodo-4-methylphenol undergoes various chemical reactions, primarily substitution reactions due to its electrophilic nature.
The mechanism of action for 2-Iodo-4-methylphenol primarily involves its participation in nucleophilic aromatic substitution reactions. In these reactions, the iodine atom acts as a leaving group.
This mechanism highlights the compound's reactivity due to its electrophilic nature influenced by both the iodine substituent and the adjacent hydroxyl group.
The physical and chemical properties of 2-Iodo-4-methylphenol are critical for understanding its behavior in various applications.
2-Iodo-4-methylphenol has diverse applications across different fields:
2-Iodo-4-methylphenol (C₇H₇IO; IUPAC name: 2-iodo-4-methylphenol) is a halogenated phenolic compound with the molecular weight of 234.04 g/mol. This iodinated cresol derivative has gained scientific attention due to its potent sensory properties and unintended occurrence in food products. First identified in commercial milk, it is now recognized as a significant contributor to medicinal off-flavors across diverse matrices, from dairy to beverages. Its detection at ultralow concentrations underscores its impact on food quality despite minimal compositional presence [2] [3].
2-Iodo-4-methylphenol belongs to the ortho-iodinated phenol subclass, characterized by an iodine atom adjacent to the phenolic hydroxyl group and a methyl group in the para position. Key properties include:
Structural Features:
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₇H₇IO | - |
Molecular Weight | 234.04 g/mol | - |
CAS Registry Number | 16188-57-1 | - |
Physical State | White to light yellow solid | At 20°C; may darken upon oxidation |
Melting Point | 33°C | Transition to semi-liquid state |
Storage Stability | Air-sensitive; decomposes | Requires inert atmosphere, dark, cool (<15°C) |
Purity (Commercial) | >95–98% (GC) | Typical commercial specifications |
Spectral Identification:
Reactivity and Stability:
2-Iodo-4-methylphenol elicits intense medicinal, iodoform-like, or phenolic odors. Key sensory studies reveal:
Matrix | Sensory Descriptors | Threshold | Panel Intensity Rating |
---|---|---|---|
Mineral Water | Medicinal, Iodoform-like, Phenolic | 0.03 μg/L | 3/5 (medicinal) |
Cow Milk | Medicinal, Chemical | <1 μg/L | Not quantified |
Air (Headspace) | Pungent, Antiseptic-like | - | Strong persistence |
The compound arises from halogenation reactions involving:
Notably, 2-iodo-4-methylphenol forms post-processing in bottled water and persists >3 years—indicating remarkable stability [3].
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